molecular formula C20H15ClO2 B12848361 4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12848361
M. Wt: 322.8 g/mol
InChI Key: XHEJMCLLJDKGEA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group at the 4-position, a chloro group at the 3’-position, and a carbaldehyde group at the 3-position of the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: The starting material, 4-benzyloxybiphenyl, is brominated using bromine in the presence of a catalyst to introduce a bromine atom at the desired position.

    Chlorination: The brominated intermediate is then subjected to a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to replace the bromine atom with a chlorine atom.

    Formylation: The final step involves the formylation of the chlorinated intermediate using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde depends on its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a chloro group.

    4-(Benzyloxy)-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a chloro group.

    4-(Benzyloxy)-3-nitrobenzaldehyde: Similar structure but with a nitro group instead of a chloro group.

Uniqueness

4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C20H15ClO2

Molecular Weight

322.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H15ClO2/c21-19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-22)23-14-15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

XHEJMCLLJDKGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)Cl)C=O

Origin of Product

United States

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